molecular formula C14H18O2 B12652331 3-Methylpent-3-enyl phenylacetate CAS No. 65416-23-1

3-Methylpent-3-enyl phenylacetate

Cat. No.: B12652331
CAS No.: 65416-23-1
M. Wt: 218.29 g/mol
InChI Key: ZSWBBBXEPCSQNE-KGVSQERTSA-N
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Description

3-Methylpent-3-enyl phenylacetate: is an organic compound with the molecular formula C14H18O2 . It is a derivative of phenylacetic acid and is characterized by the presence of a phenyl group attached to an acetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-3-enyl phenylacetate typically involves the esterification of phenylacetic acid with 3-methylpent-3-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-3-enyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: 3-Methylpent-3-en-1-ol.

    Substitution: Brominated or nitrated phenylacetate derivatives.

Scientific Research Applications

3-Methylpent-3-enyl phenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylpent-3-enyl phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then participate in various biochemical pathways. The phenyl group may interact with aromatic receptors, influencing biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Phenylacetic acid
  • 3-Methylpent-3-en-1-ol
  • Benzyl acetate

Comparison

3-Methylpent-3-enyl phenylacetate is unique due to its specific ester linkage and the presence of both a phenyl group and a 3-methylpent-3-enyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications compared to its similar counterparts.

Properties

CAS No.

65416-23-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

[(E)-3-methylpent-3-enyl] 2-phenylacetate

InChI

InChI=1S/C14H18O2/c1-3-12(2)9-10-16-14(15)11-13-7-5-4-6-8-13/h3-8H,9-11H2,1-2H3/b12-3+

InChI Key

ZSWBBBXEPCSQNE-KGVSQERTSA-N

Isomeric SMILES

C/C=C(\C)/CCOC(=O)CC1=CC=CC=C1

Canonical SMILES

CC=C(C)CCOC(=O)CC1=CC=CC=C1

Origin of Product

United States

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